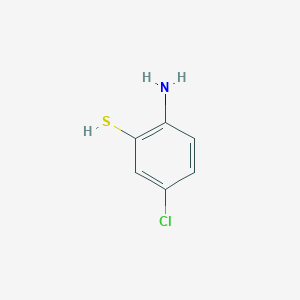2-Amino-5-chlorothiophenol
CAS No.: 23474-98-8
Cat. No.: VC1995445
Molecular Formula: C6H6ClNS
Molecular Weight: 159.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23474-98-8 |
|---|---|
| Molecular Formula | C6H6ClNS |
| Molecular Weight | 159.64 g/mol |
| IUPAC Name | 2-amino-5-chlorobenzenethiol |
| Standard InChI | InChI=1S/C6H6ClNS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 |
| Standard InChI Key | TYRZAGMAVZESQX-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)S)N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)S)N |
Introduction
Chemical Structure and Properties
2-Amino-5-chlorothiophenol (CAS: 23474-98-8) is an organic compound with the molecular formula C6H6ClNS and a molecular weight of 159.64 g/mol. Structurally, it is a derivative of thiophenol, featuring an amino group at the second carbon position and a chlorine atom at the fifth carbon position of the benzene ring.
Physical Properties
The compound typically appears as crystalline material at room temperature with a melting point that differs from its structural isomers. Unlike 2-Amino-4-chlorothiophenol (CAS: 1004-00-8), which has a melting point of 58°C, specific physical property data for 2-Amino-5-chlorothiophenol is less extensively documented in available literature .
Chemical Identifiers
Table 1: Chemical Identifiers for 2-Amino-5-chlorothiophenol
| Parameter | Value |
|---|---|
| CAS Number | 23474-98-8 |
| Molecular Formula | C6H6ClNS |
| Molecular Weight | 159.64 g/mol |
| IUPAC Name | 2-amino-5-chlorobenzenethiol |
| Common Synonyms | 2-Amino-5-chlorobenzenethiol, 2-Mercapto-4-chloroaniline, 4-Chloro-2-mercaptoaniline, 5-Chloro-2-aminobenzenethiol, 5-Chloro-2-aminothiophenol |
| EC Number | 636-606-2 |
The compound possesses both nucleophilic (thiol and amino) and electrophilic (chloro-substituted benzene) reactive sites, making it versatile for various chemical transformations .
Synthesis Methods
Several methods have been developed for the synthesis of 2-Amino-5-chlorothiophenol, though specific synthetic routes for this exact compound are less documented compared to similar compounds.
Reduction Method
One common approach for thiophenol derivatives involves the nitration and subsequent reduction of appropriately substituted thiophenols. For 2-Amino-5-chlorothiophenol, the synthesis likely involves:
-
Nitration of 5-chlorothiophenol to produce 2-nitro-5-chlorothiophenol
-
Reduction of the nitro group to yield the final amino compound
Biochemical Properties and Mechanism of Action
2-Amino-5-chlorothiophenol demonstrates notable biochemical properties that contribute to its applications in pharmaceutical development and other biological research areas.
Cellular Effects
The compound exhibits several biochemical effects at the cellular level:
-
Antibacterial properties: It can disrupt bacterial cell walls and inhibit essential cellular processes, potentially leading to bacterial cell death
-
Interaction with biomolecules: The compound interacts with various enzymes and proteins during biochemical reactions, particularly in the synthesis of antimicrobial agents
-
Cellular pathway modulation: It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Applications in Synthesis and Research
2-Amino-5-chlorothiophenol serves as a versatile building block in various synthetic pathways and research applications.
Pharmaceutical Synthesis
One of the most significant applications of 2-Amino-5-chlorothiophenol is in pharmaceutical synthesis:
-
Benzothiazole derivatives: The compound is used in synthesizing polysubstituted benzothiazoles and their derivatives, which have potential pharmaceutical applications. A Chinese patent (CN111187233B) describes using o-aminothiophenols, including 2-amino-5-chlorothiophenol, to synthesize benzothiazole derivatives under copper catalysis .
-
Indole derivatives: It serves as a key reagent in preparing indane-based 1,5-benzothiazepines, which exhibit antimicrobial activity.
-
Thioether linkage formation: Research shows its use in creating thioether linkages with indole derivatives, as seen in the synthesis of Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-1H-indole-2-carboxylate.
Synthesis of Therapeutic Compounds
The compound has been utilized in the synthesis of compounds with various therapeutic properties:
-
Hypotensive agents: Used in creating benzothiazepine derivatives with vasodilating activities. For example, a U.S. patent describes the synthesis of compounds using 2-amino-5-chlorothiophenol and methyl (-)-trans-3-(4-methoxyphenyl)glycidate to produce derivatives with hypotensive activity .
-
Antiviral compounds: Research suggests potential applications in developing antiviral compounds, though direct evidence for 2-Amino-5-chlorothiophenol's role is limited .
Research Applications
Beyond pharmaceutical applications, 2-Amino-5-chlorothiophenol has research applications in:
-
Chemical intermediates: It serves as an intermediate in the synthesis of various organic compounds
-
Biological probe development: Used in studies investigating biological pathways and mechanisms
-
Material science: Potential applications in developing functional materials
Comparison with Similar Compounds
Comparing 2-Amino-5-chlorothiophenol with structurally similar compounds provides insights into its unique properties and applications.
Structural Isomers
The positional isomers of chloro-substituted aminothiophenols display distinct properties:
Table 2: Comparison of Chloro-substituted Aminothiophenol Isomers
| Compound | CAS Number | Key Differences | Notable Properties |
|---|---|---|---|
| 2-Amino-5-chlorothiophenol | 23474-98-8 | Chlorine at position 5 | Used in benzothiazole synthesis, antimicrobial properties |
| 2-Amino-4-chlorothiophenol | 1004-00-8 | Chlorine at position 4 | Melting point 58°C, crystalline form |
| 2-Amino-3-chlorothiophenol | Not provided | Chlorine at position 3 | Less documented in literature |
The position of the chlorine atom affects the electronic distribution, reactivity patterns, and application potential of these compounds .
Related Non-thiol Compounds
Comparing with non-thiol analogs:
Table 3: Comparison with Related Non-thiol Compounds
| Compound | Formula | Key Differences | Applications |
|---|---|---|---|
| 2-Amino-5-chlorothiophenol | C6H6ClNS | Contains thiol group | Pharmaceutical synthesis, benzothiazole production |
| 2-Amino-5-chlorophenol | C6H6ClNO | Contains hydroxyl instead of thiol | Nephrotoxic, used in toxicity studies |
| 2-Amino-5-chlorobenzophenone | C13H10ClNO | Contains benzoyl group | Used in benzodiazepine synthesis |
These structural variations significantly impact reactivity, biochemical interactions, and application domains .
Unique Characteristics
The unique combination of functional groups in 2-Amino-5-chlorothiophenol—specifically the amino, thiol, and chloro substituents—confers distinct chemical properties:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume